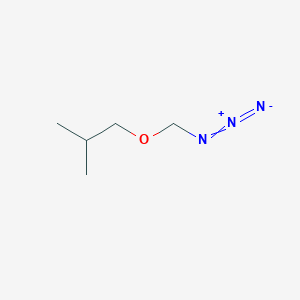
1-(Azidomethoxy)-2-methylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azidomethoxy)-2-methylpropane is an organic compound characterized by the presence of an azide group attached to a methoxy group, which is further connected to a 2-methylpropane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-(Azidomethoxy)-2-methylpropane can be synthesized through a multi-step process involving the introduction of the azide group to the methoxy group. One common method involves the reaction of 2-methylpropanol with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time.
化学反应分析
Types of Reactions: 1-(Azidomethoxy)-2-methylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Corresponding amine derivatives.
科学研究应用
1-(Azidomethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug development for targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Azidomethoxy)-2-methylpropane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. This reactivity is exploited in various applications, including bioconjugation and material science.
相似化合物的比较
1-Azido-2-methylpropane: Lacks the methoxy group, leading to different reactivity and applications.
2-Azidomethoxypropane: Similar structure but with the azide group attached to a different carbon, affecting its chemical behavior.
1-(Azidomethoxy)-3-methylbutane: A homologous compound with an additional carbon in the backbone.
Uniqueness: 1-(Azidomethoxy)-2-methylpropane is unique due to the presence of both the azide and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
属性
分子式 |
C5H11N3O |
|---|---|
分子量 |
129.16 g/mol |
IUPAC 名称 |
1-(azidomethoxy)-2-methylpropane |
InChI |
InChI=1S/C5H11N3O/c1-5(2)3-9-4-7-8-6/h5H,3-4H2,1-2H3 |
InChI 键 |
ZGMPEXOBWNBPGB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


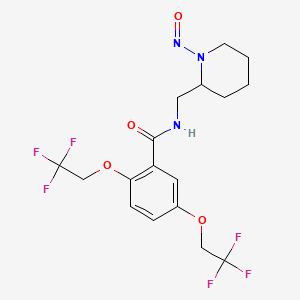
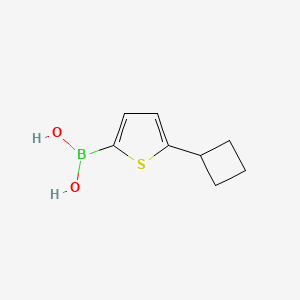
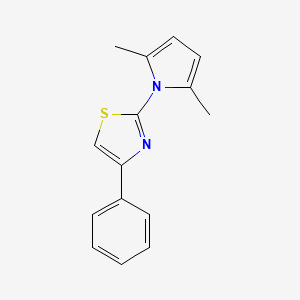
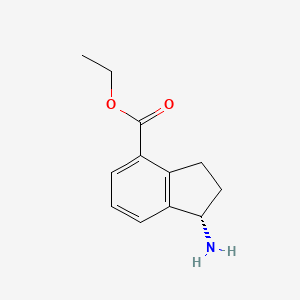
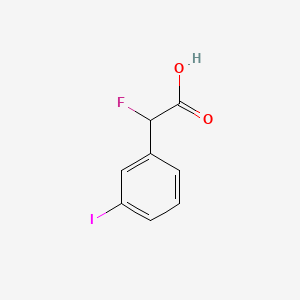
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)
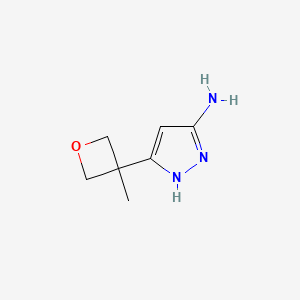
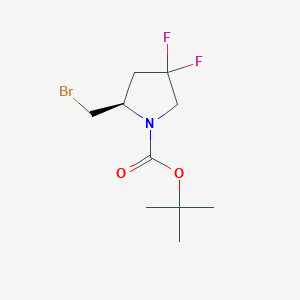
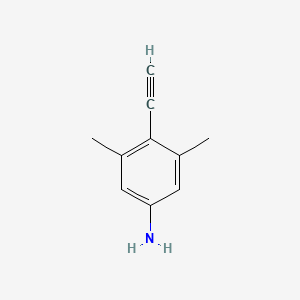
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
![2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol](/img/structure/B13472252.png)
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
